5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles This compound is characterized by its unique structure, which includes a furan ring, a hydroxyphenyl group, and a methoxy-pentyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions The initial step often includes the formation of the pyrrolo[3,4-c]pyrazole core through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1: This compound shares a similar pyrazole core but differs in the substituents attached to the core structure.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to the pyrazole core and exhibit different pharmacological properties.
Uniqueness
5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and versatility make it a valuable compound for various research and industrial applications.
Biological Activity
The compound 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C27H27N3O5 with a molecular weight of approximately 473.5 g/mol. The compound features multiple functional groups, including a furan ring, hydroxyphenyl moiety, and methoxy-substituted phenyl groups, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C27H27N3O5 |
Molecular Weight | 473.5 g/mol |
Structure | Heterocyclic compound |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study on related pyrazole derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest in various cancer types .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various in vitro assays. The presence of hydroxyl groups in its structure is believed to enhance its radical scavenging ability. In studies assessing the antioxidant capacity of similar compounds, significant reductions in oxidative stress markers were observed .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented, suggesting that this compound may also exhibit similar effects. In vivo studies have shown that derivatives can reduce inflammation markers in models of acute and chronic inflammation .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways such as NF-kB and MAPK pathways that are crucial for cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and other pro-apoptotic factors .
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Anticancer Activity : A series of experiments demonstrated that pyrazole derivatives could significantly decrease the viability of breast cancer cells by inducing apoptosis .
- Antioxidant Assessment : In vitro assays revealed that certain derivatives exhibited strong antioxidant properties, effectively scavenging free radicals and reducing lipid peroxidation .
Properties
Molecular Formula |
C28H29N3O5 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-methoxy-4-pentoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C28H29N3O5/c1-3-4-7-14-36-22-13-12-18(16-23(22)34-2)27-24-25(20-10-5-6-11-21(20)32)29-30-26(24)28(33)31(27)17-19-9-8-15-35-19/h5-6,8-13,15-16,27,32H,3-4,7,14,17H2,1-2H3,(H,29,30) |
InChI Key |
SFBXJEPBKPNOFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=CC=CC=C5O)OC |
Origin of Product |
United States |
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